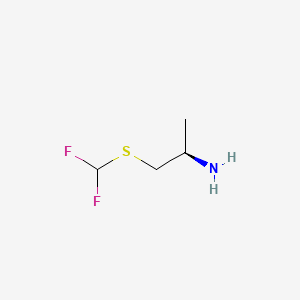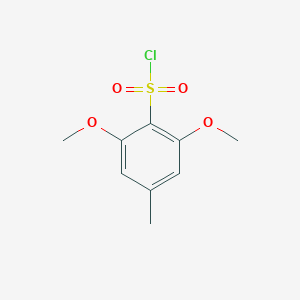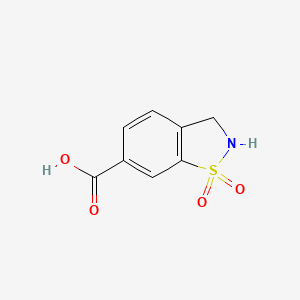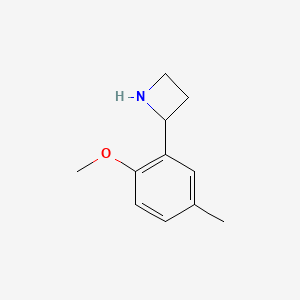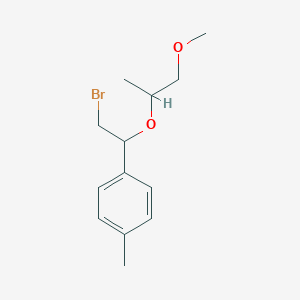
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound features a bromine atom and a methoxypropan-2-yl group attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene typically involves multiple steps:
-
Bromination: : The initial step involves the bromination of 4-methylbenzene (toluene) to introduce a bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Etherification: : The next step is the formation of the ether linkage. This involves reacting the brominated intermediate with 1-methoxypropan-2-ol in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R) under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide would yield 1-(2-Hydroxy-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学的研究の応用
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological macromolecules to understand its mode of action.
Medicine: Explored as a potential lead compound for drug development. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers, resins, and other industrial products.
作用機序
The mechanism by which 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The bromine atom and ether linkage play crucial roles in its binding affinity and selectivity towards molecular targets.
類似化合物との比較
Similar Compounds
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene: Similar structure but with the methyl group in a different position, leading to variations in reactivity and properties.
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-fluorobenzene: Contains a fluorine atom instead of a methyl group, which can significantly alter its chemical behavior and applications.
Uniqueness
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-methylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Its combination of a bromine atom, ether linkage, and methyl-substituted benzene ring makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C13H19BrO2 |
|---|---|
分子量 |
287.19 g/mol |
IUPAC名 |
1-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-10-4-6-12(7-5-10)13(8-14)16-11(2)9-15-3/h4-7,11,13H,8-9H2,1-3H3 |
InChIキー |
JLVXZAOUFUBISF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CBr)OC(C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-7-azaspiro[3.5]nonane](/img/structure/B13523463.png)
![3-Methyl-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13523473.png)
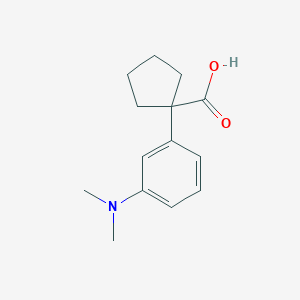

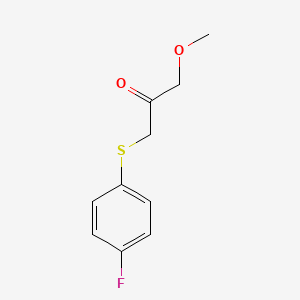
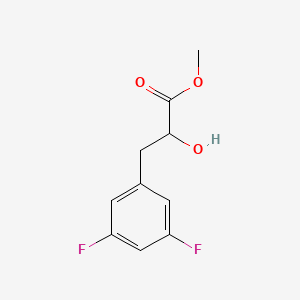
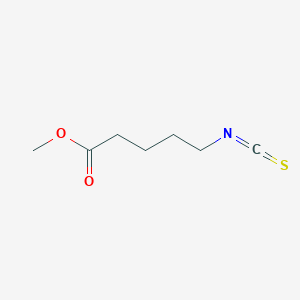
![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)
![2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride](/img/structure/B13523531.png)
